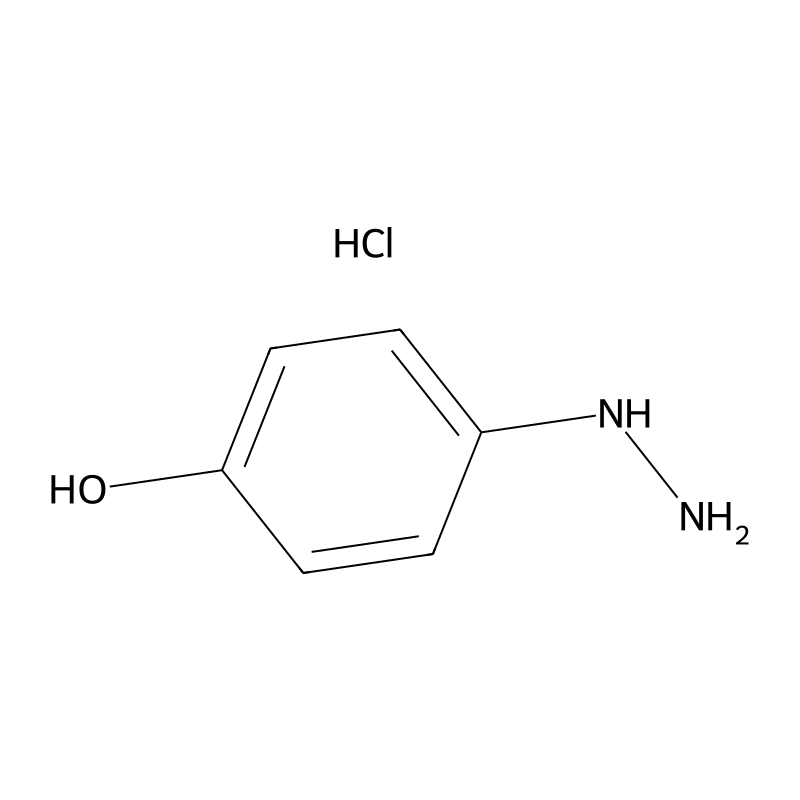4-Hydrazinylphenol hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
4-Hydrazinylphenol hydrochloride, a molecule composed of carbon, hydrogen, nitrogen, and oxygen atoms, can be synthesized through various methods. One common approach involves the reaction of 4-aminophenol with hydrazine hydrate under acidic conditions. PubChem, National Institutes of Health: )
Following synthesis, researchers employ various techniques to characterize the structure and purity of 4-hydrazinylphenol hydrochloride. These techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis. American Chemical Society, "Characterization of Organic Compounds":
Potential Applications:
One potential area of exploration concerns the molecule's ability to form complexes with metal ions. This property could be useful in various fields, such as catalysis and material science. ScienceDirect, "Metal complexes of hydrazinophenols":
Another potential application lies in the field of organic chemistry, where 4-hydrazinylphenol hydrochloride could serve as a building block for the synthesis of more complex molecules. Royal Society of Chemistry, "Organic Chemistry":
4-Hydrazinylphenol hydrochloride is a chemical compound with the molecular formula C₆H₈N₂O·HCl. It is a derivative of phenol, where a hydrazine group is attached to the para position of the phenolic ring. This compound appears as a white to off-white crystalline powder and is soluble in water and alcohol. Its structure features both an amino group and a hydroxyl group, which contribute to its reactivity and potential biological activity.
- Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds such as pyrazoles and triazoles, which are important in medicinal chemistry.
- Oxidation: The compound can be oxidized to form corresponding quinone derivatives, which may exhibit different biological properties.
- Condensation Reactions: It can react with aldehydes or ketones to form hydrazones, further expanding its utility in organic synthesis.
4-Hydrazinylphenol hydrochloride exhibits notable biological activities, including:
- Antioxidant Properties: The compound has shown potential as an antioxidant, which may help in mitigating oxidative stress in biological systems.
- Antimicrobial Activity: Preliminary studies suggest that it possesses antimicrobial properties against various pathogens, making it a candidate for pharmaceutical applications.
- Potential Anticancer Activity: Research indicates that derivatives of hydrazinylphenol may exhibit anticancer properties, although further studies are needed to establish efficacy and mechanisms .
The synthesis of 4-Hydrazinylphenol hydrochloride typically involves the following methods:
- Hydrazine Hydrate Reaction: The reaction of 4-nitrophenol with hydrazine hydrate under acidic conditions leads to the formation of 4-hydrazinylphenol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
- Direct Amination: Another method involves the direct amination of phenol using hydrazine derivatives in the presence of catalysts such as copper(I) iodide at elevated temperatures .
- Cyclization from Phenylhydrazine: Phenylhydrazine can be reacted with suitable electrophiles to yield 4-hydrazinylphenol through cyclization processes.
4-Hydrazinylphenol hydrochloride has several applications across various fields:
- Pharmaceuticals: Due to its biological activities, it is explored as a lead compound for developing new drugs, particularly in cancer therapy and antimicrobial agents.
- Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including dyes and agrochemicals.
- Research Tool: The compound is used in biochemical assays to study oxidative stress and related pathways.
Interaction studies involving 4-Hydrazinylphenol hydrochloride focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies aim to elucidate its mechanism of action and potential toxicological effects. For example:
- Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its pharmacokinetics and dynamics.
- DNA Interaction: Studies on how 4-Hydrazinylphenol hydrochloride interacts with DNA may reveal its potential mutagenic effects or therapeutic benefits.
Several compounds share structural similarities with 4-Hydrazinylphenol hydrochloride. Here are a few notable examples:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Phenylhydrazine hydrochloride | Hydrazine derivative | Used primarily in organic synthesis |
| 4-Aminophenol hydrochloride | Aminophenol derivative | Known for analgesic properties |
| 2-Hydrazinobenzothiazole | Heterocyclic compound | Exhibits antitumor activity |
Uniqueness of 4-Hydrazinylphenol Hydrochloride
What sets 4-Hydrazinylphenol hydrochloride apart from these similar compounds is its specific combination of hydrazine and phenolic functionalities, which enhances its reactivity towards electrophiles and contributes to its unique biological activities. Its ability to form diverse derivatives through cyclization reactions also makes it a versatile building block in synthetic chemistry.








